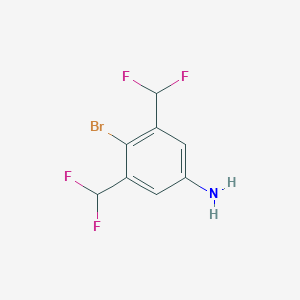
4-Bromo-3,5-bis(difluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-3,5-bis(difluoromethyl)aniline” is a chemical compound with the CAS Number: 2503205-65-8 . It has a molecular weight of 272.04 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
This compound has been used to synthesize 2-hydroxydiarylamide derivatives for inhibiting TMPRSS4 serine protease activity and suppressing cancer cell invasion . It was also used to synthesize salicylanilides with lantitubercular activities .Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-3,5-bis(difluoromethyl)aniline . The InChI code for this compound is 1S/C8H6BrF4N/c9-6-4(7(10)11)1-3(14)2-5(6)8(12)13/h1-2,7-8H,14H2 .Physical And Chemical Properties Analysis
The compound is a powder in its physical form . It is typically stored at room temperature . The molecular weight of the compound is 272.04 .Aplicaciones Científicas De Investigación
Inhibition of TMPRSS4 Serine Protease Activity
This compound has been used to synthesize 2-hydroxydiarylamide derivatives which are important in inhibiting TMPRSS4 serine protease activity. This inhibition is crucial as it helps in suppressing cancer cell invasion, making it a potential therapeutic agent in cancer treatment .
Synthesis of Salicylanilides with Antitubercular Activities
Another application involves the synthesis of salicylanilides known for their antitubercular activities. These compounds are significant in the research for new treatments against tuberculosis .
Preparation of Aminocarboxylate Analogs
The compound has been utilized in preparing aminocarboxylate analogs like AUY954, which is a monoselective agonist of the sphingosine-1-phosphate receptor. These analogs have implications in immunomodulation and are being studied for their potential in treating autoimmune diseases .
Synthesis of Schiff’s Bases
It has been used in the synthesis of Schiff’s bases, which are an important class of organic compounds with various applications in dyes, pigments, and as intermediates in organic synthesis .
Hydroamination Reactions
The compound is involved in hydroamination reactions catalyzed by titanium, leading to the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline. Such reactions are fundamental in creating complex organic compounds .
Difluoromethylation Processes
There is also a broader application in difluoromethylation processes where this compound may be used as a reagent or intermediate. Difluoromethylation is a key area in chemical synthesis for introducing difluoromethyl groups into various molecular frameworks .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
It has been used in the synthesis of compounds that inhibit tmprss4 serine protease activity . TMPRSS4 is a type II transmembrane serine protease involved in cancer cell invasion and metastasis .
Mode of Action
It’s known that the compound has been used to synthesize 2-hydroxydiarylamide derivatives . These derivatives inhibit TMPRSS4 serine protease activity, which could suppress cancer cell invasion .
Biochemical Pathways
The inhibition of tmprss4 serine protease activity can impact various cellular processes, including cell proliferation, apoptosis, and cell migration .
Pharmacokinetics
The compound’s molecular weight (27204 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption and permeation .
Result of Action
Its derivatives have been shown to inhibit tmprss4 serine protease activity, which could suppress cancer cell invasion .
Propiedades
IUPAC Name |
4-bromo-3,5-bis(difluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4N/c9-6-4(7(10)11)1-3(14)2-5(6)8(12)13/h1-2,7-8H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHMUDIERZHLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Br)C(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-bis(difluoromethyl)aniline | |
CAS RN |
2503205-65-8 |
Source


|
| Record name | 4-bromo-3,5-bis(difluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987110.png)
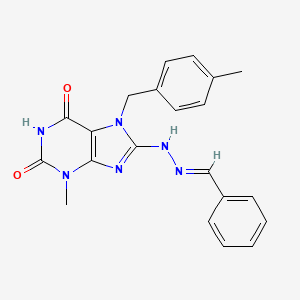
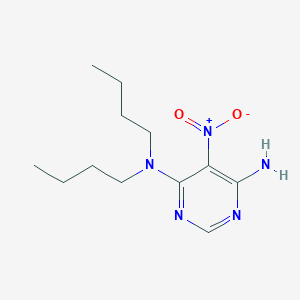

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987116.png)
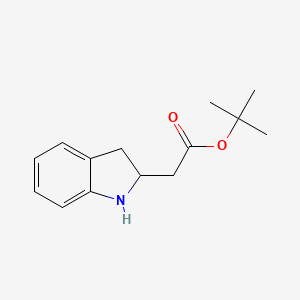
![2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2987121.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2987122.png)
![(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2987123.png)
![N-[2-[[2-(5-Nitroquinolin-8-yl)oxyacetyl]amino]ethyl]prop-2-enamide](/img/structure/B2987126.png)
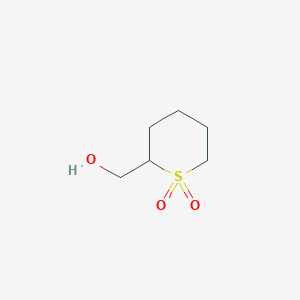

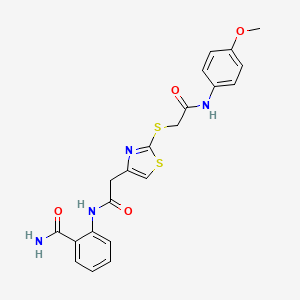
![7-ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2987131.png)